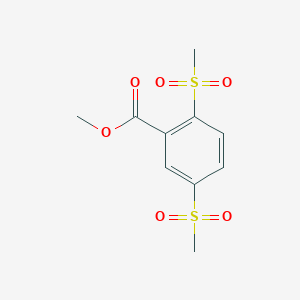

Methyl 2,5-bis(methylsulfonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2,5-bis(methylsulfonyl)benzoate is a compound that is part of a broader class of chemicals known for their sulfonyl functional groups. These compounds are of interest due to their potential applications in various chemical reactions and material sciences. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related sulfonyl compounds, which can help us infer the characteristics of methyl 2,5-bis(methylsulfonyl)benzoate.

Synthesis Analysis

The synthesis of sulfonyl compounds can involve multiple steps, including etherification, sulfonyl chloride formation, amine reactions, and esterification, as seen in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate . Similarly, bis(methylsulfonamido) sulfone is synthesized from imidobis(sulfonyl chloride) and bis(trimethylsilyl)methane in chlorotrimethylsilane solution . These methods suggest that the synthesis of methyl 2,5-bis(methylsulfonyl)benzoate would likely involve multiple steps and could be optimized for better yields.

Molecular Structure Analysis

The molecular structures of sulfonyl compounds are characterized by the presence of sulfonyl groups attached to aromatic rings or other substituents. For instance, the structure of 2,5-bis(methylthio)-1,4-benzoquinone shows an essentially planar benzoquinone core with substituents affecting the bond distances . The molecular structures of bis(methylsulfonamido) sulfone and bis(trifluoromethylsulfonamido) sulfone reveal that these molecules are connected by N-H...O hydrogen bridges, forming infinite chains or layers . These structural insights are crucial for understanding the molecular geometry and potential reactivity of methyl 2,5-bis(methylsulfonyl)benzoate.

Chemical Reactions Analysis

Sulfonyl compounds participate in various chemical reactions, such as the migratory insertion of bis(phenylsulfonyl)carbene into aromatic C-H bonds . The reactivity of sulfonyl compounds with organolithium reagents has also been demonstrated, where sulfonyl groups can be replaced by alkyl groups . These reactions highlight the versatility of sulfonyl compounds in organic synthesis, which could be applicable to methyl 2,5-bis(methylsulfonyl)benzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds in 2,6-bis(arylsulfonyl)anilines leads to high fluorescence emissions in the solid state . The electron delocalization in bis((trifluoromethyl)sulfonyl)amine and related compounds results in a shortening of the S-N bond upon deprotonation . These properties, such as fluorescence and bond lengths, are important for the practical applications of sulfonyl compounds, including methyl 2,5-bis(methylsulfonyl)benzoate.

Direcciones Futuras

“Methyl 2,5-bis(methylsulfonyl)benzoate” and similar compounds are being used in various areas of research, including neurology, addiction, Alzheimer’s, depression, Huntington’s, Parkinson’s, schizophrenia, stress and anxiety, and pain and inflammation . Future research may focus on these areas and potentially uncover new applications for this compound.

Propiedades

IUPAC Name |

methyl 2,5-bis(methylsulfonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O6S2/c1-16-10(11)8-6-7(17(2,12)13)4-5-9(8)18(3,14)15/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGBRRKSEGVVOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,5-bis(methylsulfonyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(isopropylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3020019.png)

![1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3020024.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3020030.png)

![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3020034.png)

![6-[(4-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3020036.png)